![molecular formula C15H18O3S B14364843 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 90020-49-8](/img/structure/B14364843.png)
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylidene bridge, which is further connected to a 7-oxabicyclo[4.1.0]heptane core. The compound’s molecular formula is C15H18O3S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction proceeds efficiently under mild conditions and can be further functionalized to build a library of bridged bicyclic structures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
Cyclohexene oxide: A simpler epoxide with similar reactivity but lacking the benzenesulfonyl group.
Uniqueness
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a benzenesulfonyl group and a bicyclic core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90020-49-8 |
|---|---|
Molekularformel |
C15H18O3S |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
5-(benzenesulfonylmethylidene)-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H18O3S/c1-15(2)9-8-11(13-14(15)18-13)10-19(16,17)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3 |
InChI-Schlüssel |
MYZPQPXIGSOADR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)C3C1O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


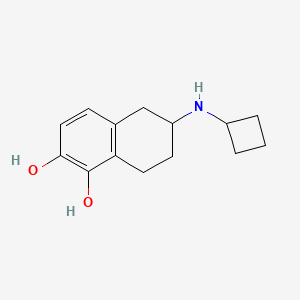
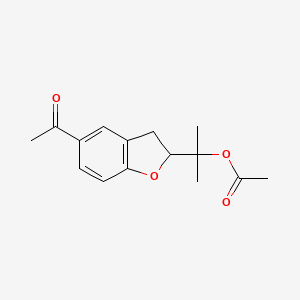

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

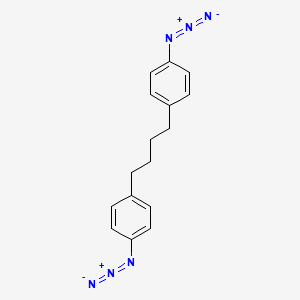
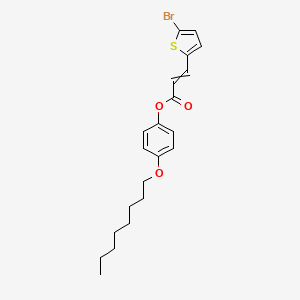
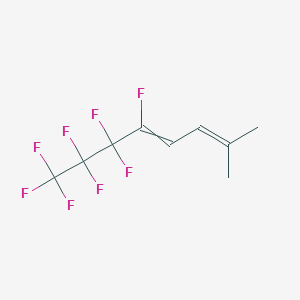

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
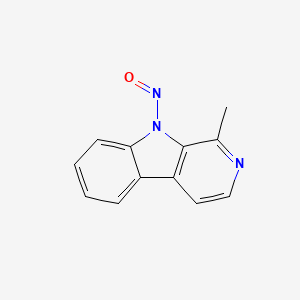
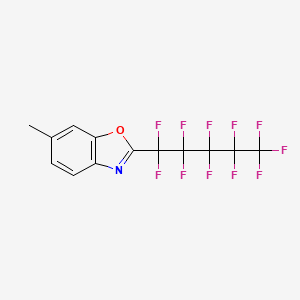
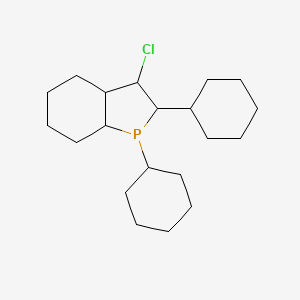
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
